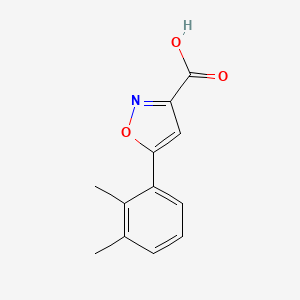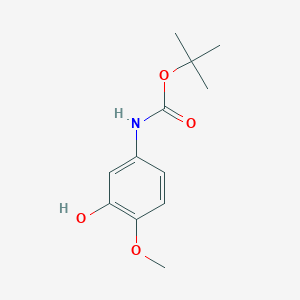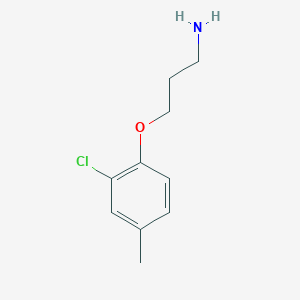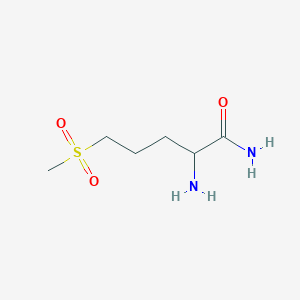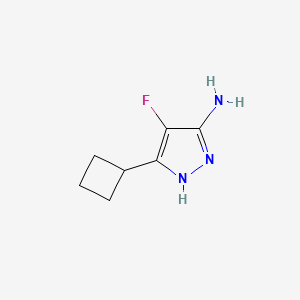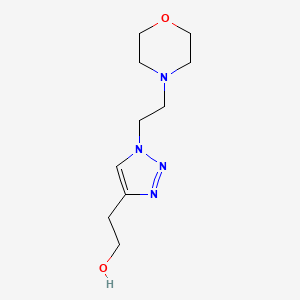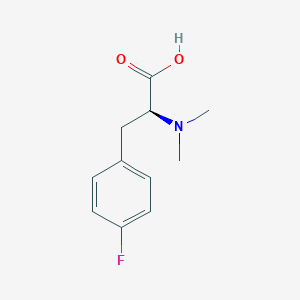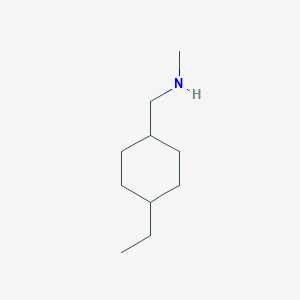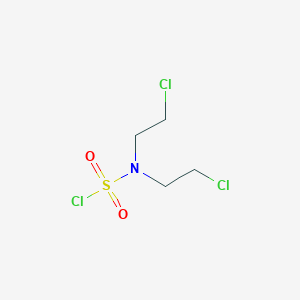
N,N-Bis(2-chloroethyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)sulfamoyl chloride: is a chemical compound with the molecular formula C4H8Cl3NO2S and a molecular weight of 240.54 g/mol . It is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(2-chloroethyl)sulfamoyl chloride can be synthesized through the reaction of N,N-bis(2-chloroethyl)sulfamide with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form N,N-bis(2-chloroethyl)sulfamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and controlled pH to manage the reaction rate and product formation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfamoyl chlorides can be formed.
Hydrolysis Products: N,N-bis(2-chloroethyl)sulfamide and hydrochloric acid.
Scientific Research Applications
Chemistry: N,N-Bis(2-chloroethyl)sulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It has applications in the development of chemotherapeutic agents due to its ability to form cross-links with DNA, thereby inhibiting cell division and growth .
Industry: In industrial chemistry, it is used in the production of polymers and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)sulfamoyl chloride involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately inhibiting cell division and inducing cell death . The molecular targets include DNA and other nucleophilic biomolecules .
Comparison with Similar Compounds
- N,N-Bis(2-chloroethyl)carbamoyl chloride
- N,N-Bis(2-chloroethyl)phosphoramide chloride
Comparison: N,N-Bis(2-chloroethyl)sulfamoyl chloride is unique due to its sulfamoyl group, which imparts distinct reactivity and biological activity compared to carbamoyl and phosphoramide analogs. The presence of the sulfamoyl group enhances its ability to form stable covalent bonds with nucleophiles, making it particularly effective in applications requiring strong and stable chemical interactions .
Properties
CAS No. |
24590-55-4 |
|---|---|
Molecular Formula |
C4H8Cl3NO2S |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)sulfamoyl chloride |
InChI |
InChI=1S/C4H8Cl3NO2S/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2 |
InChI Key |
VLCSGRLLYBKYGG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


